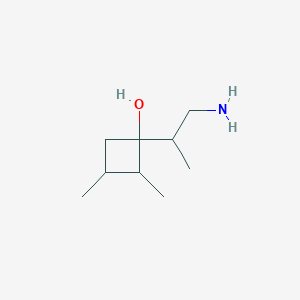
3-Amino-6-(propan-2-YL)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(propan-2-YL)-2H-pyran-2-one is a heterocyclic organic compound that features a pyran ring with an amino group and an isopropyl substituent
Méthodes De Préparation
The synthesis of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from a suitable 3-amino-2-pyrone derivative, the introduction of the isopropyl group can be achieved through alkylation reactions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using catalytic processes and controlled reaction environments.
Analyse Des Réactions Chimiques
3-Amino-6-(propan-2-YL)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-6-(propan-2-YL)-2H-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3-Amino-6-(propan-2-YL)-2H-pyran-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the pyran ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to bind to specific enzymes or receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Amino-6-(propan-2-YL)-2H-pyran-2-one include other pyran derivatives with different substituents. For example:
3-Amino-2H-pyran-2-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.
6-(propan-2-YL)-2H-pyran-2-one: Lacks the amino group, altering its chemical properties and potential applications. The uniqueness of this compound lies in the combination of the amino and isopropyl groups, which confer specific chemical and biological properties not found in its analogs.
Propriétés
Formule moléculaire |
C8H11NO2 |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-amino-6-propan-2-ylpyran-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5(2)7-4-3-6(9)8(10)11-7/h3-5H,9H2,1-2H3 |
Clé InChI |
XWVYZHBJKCCLJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C(=O)O1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)

![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)

![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)


![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)
![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
